molecular formula C6H5BrN4 B13318544 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13318544
M. Wt: 213.03 g/mol
InChI Key: QBWVTWZMAJUZIE-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a bromine atom at the 8th position and a methyl group at the 3rd position.

Preparation Methods

The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from commercially available reagents, the triazole and pyrazine rings can be constructed and subsequently fused together . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activities . The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it finds applications in the industry as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as other triazolopyrazines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3

InChI Key

QBWVTWZMAJUZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2Br

Origin of Product

United States

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